molecular formula C16H14N4O B7548684 N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide

N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide

Cat. No. B7548684
M. Wt: 278.31 g/mol
InChI Key: JIDKKSZDLSWQHS-UHFFFAOYSA-N
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Description

N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide, also known as NIBN, is a chemical compound with potential applications in scientific research. NIBN is a nicotinamide derivative that has been shown to exhibit promising biological activity in various studies. In

Mechanism of Action

The exact mechanism of action of N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide is not fully understood, but it is believed to involve its interactions with various enzymes and proteins in the body. As mentioned earlier, N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide has been found to inhibit PARP-1 and activate SIRT1. It has also been shown to interact with other proteins such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and heat shock protein 90 (HSP90).
Biochemical and Physiological Effects:
N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide has been found to exhibit various biochemical and physiological effects in different studies. For instance, it has been shown to induce autophagy, a cellular process involved in the degradation of damaged or unwanted cellular components. It has also been found to modulate the activity of various signaling pathways such as the AMP-activated protein kinase (AMPK) pathway and the mitogen-activated protein kinase (MAPK) pathway. Additionally, N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The use of N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide in lab experiments has several advantages and limitations. One advantage is its potential as a tool for studying the activity of PARP-1 and SIRT1. Additionally, its ability to modulate various signaling pathways and induce autophagy makes it a potentially useful compound for investigating cellular processes. However, one limitation of N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide is its relatively low solubility in water, which may make it difficult to work with in certain experiments. Furthermore, its potential interactions with other proteins and enzymes may complicate its effects in different experimental settings.

Future Directions

There are several potential future directions for research on N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide. One area of interest is its potential as a therapeutic agent for cancer treatment. As mentioned earlier, inhibition of PARP-1 has been suggested as a potential strategy for cancer treatment, and N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide's ability to inhibit PARP-1 makes it a promising candidate for further investigation. Additionally, its ability to activate SIRT1 and induce autophagy may have implications for aging and age-related diseases. Other potential future directions for research on N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide include investigating its effects on other signaling pathways and cellular processes, as well as developing more water-soluble derivatives of N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide for easier use in lab experiments.
In conclusion, N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide is a promising compound with potential applications in scientific research. Its ability to inhibit PARP-1, activate SIRT1, and modulate various signaling pathways and cellular processes make it a potentially useful tool for investigating various biological phenomena. While there are some limitations to its use in lab experiments, there are several potential future directions for research on N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide that could lead to important discoveries in the field of biological sciences.

Synthesis Methods

The synthesis of N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide involves the reaction of 4-(1H-imidazol-1-yl)benzylamine with nicotinoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide in high yield and purity.

Scientific Research Applications

N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide has been found to exhibit potential biological activity in various scientific research applications. For example, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes. Inhibition of PARP-1 has been suggested as a potential therapeutic strategy for cancer treatment. Additionally, N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide has been found to activate the sirtuin 1 (SIRT1) enzyme, which has been implicated in various cellular processes such as aging, metabolism, and stress response.

properties

IUPAC Name

N-[(4-imidazol-1-ylphenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c21-16(14-2-1-7-17-11-14)19-10-13-3-5-15(6-4-13)20-9-8-18-12-20/h1-9,11-12H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDKKSZDLSWQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-imidazol-1-ylphenyl)methyl]pyridine-3-carboxamide

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